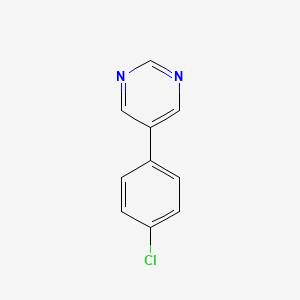

5-(4-Chlorophenyl)pyrimidine

Descripción general

Descripción

Synthesis Analysis

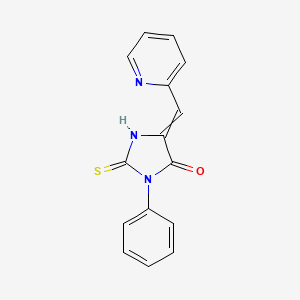

The synthesis of derivatives of 5-(4-Chlorophenyl)pyrimidine involves various chemical reactions, including one-pot synthesis, chlorination, aminization, and condensation reactions. For instance, an ultrasound-mediated one-pot synthesis was used to create a series of thiadiazolopyrimidine derivatives with anticancer properties . Another study reported the synthesis of 5-(2-haloethyl)pyrimidine derivatives through reactions with hydroiodic acid and phosphoryl chloride . Additionally, a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium was employed to synthesize a dichlorophenylmethylene bis derivative .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these derivatives. The crystal structures of various synthesized compounds have been elucidated, revealing details such as planarity, conformation, and intramolecular interactions. For example, the structure of a pyrazolopyrimidinamine derivative was determined, showing a triclinic system with specific space group parameters . Similarly, the crystal structure of a pyridopyrimidinone derivative was analyzed, revealing coplanar ring atoms in the moiety .

Chemical Reactions Analysis

The derivatives of 5-(4-Chlorophenyl)pyrimidine undergo various chemical reactions, including chlorination and nucleophilic substitution. The chlorination of 5-substituted barbituric acids led to the formation of new trichloropyrimidines with antibacterial activity . Another study investigated the chlorination of perfluoroalkyl-substituted pyrimidines, resulting in chloro-substituted pyrimidine diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. The presence of halogen atoms, such as chlorine, and various substituents like methyl, methoxy, and amino groups, affect properties like solubility, melting point, and reactivity. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of some derivatives were studied, indicating good drug-like properties . The molecular electrostatic potential (MEP) and natural bond orbital (NBO) calculations provide insights into the reactive sites for electrophilic and nucleophilic attacks .

Relevant Case Studies

Several case studies within the papers demonstrate the potential biological activities of these derivatives. For instance, the thiadiazolopyrimidine derivatives exhibited in vitro anticancer activity against various human tumor cell lines . The antibacterial activity of trichloropyrimidines against human bacterial flora was also reported . These studies showcase the therapeutic potential of 5-(4-Chlorophenyl)pyrimidine derivatives in treating diseases.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of medicinal chemistry and pharmacology .

Summary of the Application

Pyrimidines, including 5-(4-Chlorophenyl)pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The synthesis of pyrimidines, including 5-(4-Chlorophenyl)pyrimidine, involves numerous methods . For instance, a mixture of pyrimidine and NH4OAc in n-BuOH was heated under reflux for 3 hours .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Antibacterial and Antibiofilm Activities

Specific Scientific Field

This application is relevant to the field of microbiology and medicinal chemistry .

Summary of the Application

Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-Chlorophenyl)pyrimidine, have been found to exhibit significant antibacterial and antibiofilm activities .

Methods of Application or Experimental Procedures

In this study, 16 pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and assessed for their preliminary antibacterial and antibiofilm activities .

Results or Outcomes

The initial screening presented significant antibacterial activity with a bactericidal effect for five compounds . These five derivatives were further evaluated for their antibiofilm activity against both S. aureus and P. aeruginosa, which showed strong biofilm-forming activity at their MICs by >60% .

Safety And Hazards

Propiedades

IUPAC Name |

5-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMTYHPVECLEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)